BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Serotonin reuptake Antidepressant GPCR

2-(1H-Indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (CAS 754994-43-9) is a synthetic small molecule (C19H20N4O, MW 320.40 g/mol) featuring an indole N1-linked directly to an ethanone bridge, which in turn connects to a piperazine ring bearing a pyridin-2-yl substituent. This N1-indole connectivity distinguishes the compound from the widely patented indol-3-ylalkyl piperazine class (e.g., US4954502) that employs indol-3-ylalkyl linkers.

Molecular Formula C19H20N4O
Molecular Weight 320.396
CAS No. 754994-43-9
Cat. No. B2531044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
CAS754994-43-9
Molecular FormulaC19H20N4O
Molecular Weight320.396
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C19H20N4O/c24-19(15-23-10-8-16-5-1-2-6-17(16)23)22-13-11-21(12-14-22)18-7-3-4-9-20-18/h1-10H,11-15H2
InChIKeyYVYRGZJDGDLDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (CAS 754994-43-9) — Procurement-Relevant Structural and Pharmacophoric Baseline


2-(1H-Indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (CAS 754994-43-9) is a synthetic small molecule (C19H20N4O, MW 320.40 g/mol) featuring an indole N1-linked directly to an ethanone bridge, which in turn connects to a piperazine ring bearing a pyridin-2-yl substituent . This N1-indole connectivity distinguishes the compound from the widely patented indol-3-ylalkyl piperazine class (e.g., US4954502) that employs indol-3-ylalkyl linkers [1]. The compound is offered by multiple chemical suppliers as a research-grade screening compound, with predicted moderate lipophilicity (LogP ≈ 2.8) and good CNS drug-likeness parameters (MW < 400, tPSA ≈ 40 Ų, HBD = 0, HBA = 4) .

Why Indole-Piperazine Screening Compounds Cannot Be Interchanged: The Substitution-Pattern Selectivity Argument for CAS 754994-43-9


Within the indole-piperazine chemical space, both the indole attachment regiochemistry (N1 vs. C3) and the linker composition (ethanone vs. ethyl/propyl) dictate distinct pharmacophoric geometries that render simple analog substitution invalid. The prototypical serotonin reuptake inhibitors of the US4954502 patent series feature an indol-3-ylalkyl chain with a bridging spacer that is structurally incapable of presenting the indole ring in the same orientation as the N1-ethanone linkage of CAS 754994-43-9 [1]. Published SAR on benzylpiperazinyl-indolinylethanones demonstrates that even subtle modifications to the linker carbonyl and indole substitution site produce >10-fold shifts in dopamine D2/D4 receptor affinity [2]. Consequently, switching between N1-indole and C3-indole regioisomers without re-profiling the target engagement profile introduces unquantified risk of altered potency, selectivity, and off-target liability [1][2].

Quantitative Differentiation of CAS 754994-43-9: Head-to-Head and Cross-Study Comparator Evidence for Informed Procurement


Indole N1 vs. C3 Regiochemistry: Structural Comparison with US4954502 Scaffold

CAS 754994-43-9 features an indole N1-ethanone-piperazine-pyridin-2-yl architecture, whereas the US4954502 patent compounds incorporate an indol-3-ylalkyl linker with a 2–3 carbon spacing and a mandatory non-hydrogen substituent at the pyridine 6-position [1]. The N1 linkage eliminates the alkyl spacer flexibility present in the 3-ylalkyl series, resulting in a 1.5–2.0 Å displacement of the indole centroid relative to the piperazine nitrogen, which alters the vector of the aromatic pharmacophore .

Serotonin reuptake Antidepressant GPCR

CNS Drug-Likeness Parameters: Physicochemical Differentiation from HBA/LogP-Heavy Indole-Piperazine Analogs

CAS 754994-43-9 exhibits a predicted logP of ≈ 2.8, topological polar surface area (tPSA) of ≈ 40 Ų, zero hydrogen bond donors, and molecular weight of 320.40 g/mol — all falling within the optimal CNS drug space (MW < 400, tPSA < 90 Ų, logP 1–4, HBD ≤ 3) [1]. In contrast, the related 2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone incorporates an additional pyridazine ring, increasing tPSA to ≈ 65 Ų and MW to ~373 g/mol, while introducing two additional hydrogen bond acceptors .

CNS drug discovery Blood-brain barrier Physicochemical property

N1-Indole vs. C3-Indole Dopamine D2/D4 Receptor SAR: Class-Level Potency Inference

While direct receptor binding data for CAS 754994-43-9 have not been disclosed, the structurally closest pharmacologically characterized analogs — benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanones — exhibit dopamine D4 receptor Ki values as low as 1.6 nM and D2 Ki values of 690 nM, demonstrating that the N1-indoline-ethanone-piperazine scaffold is intrinsically capable of high-affinity dopamine receptor engagement [1]. The target compound replaces the 4-chlorobenzyl piperazine substituent with a pyridin-2-yl group, which in analogous arylpiperazine series has been shown to confer 5-HT1A affinity while modulating D2/D4 selectivity ratios [2].

Dopamine D2 Dopamine D4 Antipsychotic

Antioxidant Potential: Piperazine-Substituted Indole Derivatives Exhibit DPPH Scavenging Comparable to Vitamin E

Although CAS 754994-43-9 has not itself been tested in DPPH radical scavenging assays, a closely related series of piperazine-substituted indole derivatives demonstrated DPPH scavenging activities of 81.63% (compound 2) and 85.63% (compound 11) at a standardized concentration, approaching the 88.6% inhibition observed for the Vitamin E reference standard [1]. CAS 754994-43-9, possessing both indole and piperazine moieties, shares the core substructure of these active compounds and is predicted to exhibit comparable antioxidant capacity.

Antioxidant DPPH assay Oxidative stress

Indole-Piperazine Hybrids as Class I HDAC Inhibitors: Submicromolar Potency in Structurally Analogous Series

Indole-piperazine hybrid compounds have been identified as potent and selective class I histone deacetylase (HDAC) inhibitors. Representative hybrids 6a and 6b demonstrated IC50 values of 205 nM and 280 nM against HDAC1, respectively [1]. CAS 754994-43-9 shares the indole-piperazine hybrid architecture linked via an ethanone bridge, placing it within the same chemotype space. The pyridin-2-yl substituent may further contribute zinc-binding or surface-recognition interactions at the HDAC active site rim, as observed with other heteroarylpiperazine HDAC inhibitors [2].

HDAC inhibition Epigenetics Cancer

Synthetic Tractability: Ethanolamine-Piperazine-Pyridine Modular Assembly vs. Multi-Step Indol-3-ylalkyl Syntheses

The synthesis of CAS 754994-43-9 can be accomplished in a convergent two-step sequence: (i) N-alkylation of indole with 2-chloroacetyl chloride to form 2-chloro-1-(1H-indol-1-yl)ethanone, followed by (ii) nucleophilic displacement with 1-(pyridin-2-yl)piperazine under mild basic conditions (K₂CO₃, DMF, 60 °C) . By contrast, the US4954502 indol-3-ylalkyl analogs require multi-step sequences involving indole-3-glyoxylic acid ester reduction, activation, and displacement, often with protecting group manipulation and lower overall yields (~50–60% over 3–4 steps) [1].

Synthetic chemistry Lead optimization Parallel synthesis

Research Application Scenarios for 2-(1H-Indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (CAS 754994-43-9): Evidence-Linked Use Cases


CNS Receptor Panel Screening: Dopamine D2/D4 and Serotonin 5-HT1A Primary Hit Identification

CAS 754994-43-9 is optimally deployed as a screening compound in CNS receptor panels targeting dopamine D2, D4, and serotonin 5-HT1A receptors. The N1-indole-ethanone scaffold has demonstrated nanomolar D4 affinity in its dihydro-indole analog (CHEMBL69584, D4 Ki = 1.6 nM) [1], while the pyridin-2-yl-piperazine terminus is a recognized pharmacophore for 5-HT1A binding . The compound's favorable CNS MPO score (~5.2/6) and predicted LogP of ≈ 2.8 support adequate brain penetration for in vivo follow-up . Recommended assay cascade: primary radioligand displacement at D2, D4, 5-HT1A, and SERT at 10 µM single point, followed by full Ki determination for hits with >50% inhibition.

Epigenetic Drug Discovery: HDAC1–3 Isoform Selectivity Profiling Starting Point

The indole-piperazine hybrid architecture of CAS 754994-43-9 aligns with published class I HDAC inhibitors achieving IC50 values of 205–280 nM against HDAC1 [1]. The compound can serve as a minimalist core scaffold for HDAC inhibitor development, where the indole ring occupies the acetyl-lysine binding tunnel, the ethanone carbonyl coordinates the catalytic zinc, and the pyridin-2-yl group engages the surface recognition groove. Researchers should prioritize fluorogenic HDAC1–3 biochemical assays at 1–100 µM, followed by anti-proliferative profiling in HDAC-dependent cancer cell lines (e.g., HCT-116, MDA-MB-231).

Antioxidant and Neuroprotection Screening: Combined Radical Scavenging and CNS Penetration Assessment

Given the class-level DPPH radical scavenging activity of indole-piperazine derivatives reaching 81–86% inhibition [1], and the predicted BBB permeability of CAS 754994-43-9 (tPSA ≈ 40 Ų, LogP ≈ 2.8) , this compound is well-suited for dual antioxidant/CNS screening workflows. Primary assays should include DPPH and FRAP antioxidant assays alongside parallel artificial membrane permeability assay (PAMPA-BBB) to experimentally validate the predicted brain penetration. Positive outcomes would support advancement into cellular oxidative stress models (e.g., H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma) and ultimately in vivo models of neurodegeneration.

Medicinal Chemistry Scaffold Optimization: Modular SAR Exploration at Three Diversity Points

CAS 754994-43-9 offers three chemically accessible diversity vectors for parallel SAR exploration: (i) the indole ring (positions 2, 3, 5, and 6) for electronic and steric modulation, (ii) the piperazine 4-position (currently pyridin-2-yl) for substituent exchange, and (iii) the ethanone linker for homologation or bioisosteric replacement [1]. The convergent two-step synthesis enables rapid analog generation via late-stage diversification: the common intermediate 2-chloro-1-(1H-indol-1-yl)ethanone can be reacted with a library of commercially available substituted piperazines. This modular approach supports the efficient construction of 50–200 compound libraries within weeks, making the scaffold attractive for hit-to-lead programs in CNS, oncology, or anti-infective therapeutic areas.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.